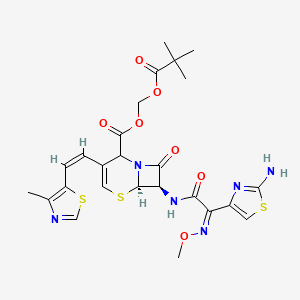

Delta2-Cefditoren Pivoxil

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Delta2 Cefditoren Pivoxil

Retrosynthetic Analysis and Key Precursor Chemistry for Delta2-Cefditoren Pivoxil

A thorough understanding of the synthesis of this compound begins with a detailed retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials.

Strategic Disconnections and Synthons in this compound Synthesis

The retrosynthesis of this compound is intricately linked to the synthesis of its Delta3 isomer, as the isomerization of the double bond within the cephem nucleus is a key transformation. The primary strategic disconnection points for the Cefditoren (B193786) core would be similar to those for other cephalosporins, focusing on the formation of the amide bond and the construction of the side chains.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection 1: Pivoxil Ester Linkage. The pivaloyloxymethyl (pivoxil) ester group can be disconnected to reveal the free carboxylic acid of the Delta2-cefditoren core and an appropriate pivaloyloxymethylating agent, such as iodomethyl pivalate. This esterification is a crucial final step in the synthesis of the prodrug.

Disconnection 2: Amide Bond. The amide linkage between the 7-aminocephalosporanic acid (7-ACA) core and the aminothiazole side chain is a key disconnection. This leads to the Delta2-7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-2-cephem-4-carboxylic acid nucleus and an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain, such as an acyl chloride or an active ester (AE-active ester).

Disconnection 3: C-3 Side Chain. The vinylthiazole side chain at the C-3 position can be disconnected via a Wittig-type reaction. This retrosynthetic step leads to a 3-phosphoniomethyl-2-cephem intermediate and 4-methylthiazole-5-carbaldehyde.

Disconnection 4: Isomerization. A critical step in the retrosynthesis of the Delta2 isomer is the conceptual reverse of the isomerization of the double bond from the Delta3 position. This implies that a primary synthetic target could be the corresponding Delta3-cefditoren derivative, which can then be isomerized to the Delta2 form. The base-catalyzed isomerization of the Δ3-double bond is a known process for cephalosporin (B10832234) esters imperial.ac.uk.

The key synthons and their synthetic equivalents are summarized in the table below:

| Synthon | Synthetic Equivalent |

| Delta2-Cefditoren core (carboxylic acid) | Delta2-7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-2-cephem-4-carboxylic acid |

| Pivaloyloxymethyl cation | Iodomethyl pivalate |

| Acylium ion of the aminothiazole side chain | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride or its active ester |

| Ylide for C-3 side chain | A triphenylphosphonium ylide derived from a 3-halomethyl-2-cephem |

| Aldehyde for C-3 side chain | 4-methylthiazole-5-carbaldehyde |

Design and Derivatization of Synthetic Precursors

The synthesis of this compound necessitates careful design and derivatization of precursors to either directly form the Delta2 isomer or to facilitate the isomerization from the Delta3 isomer.

A common starting material for cephalosporin synthesis is 7-aminocephalosporanic acid (7-ACA). The synthesis of the key intermediate, 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), often involves a Wittig reaction on a derivative of 7-ACA.

To specifically target the Delta2 isomer, one could envision a synthetic strategy that promotes its formation. A simple one-pot synthetic method for the isomerization of the cephem double bond from the natural 3-position to the 2-cephem position is affected by silylation. Cephalosporin acids can be treated with N,O-bis(trimethylsilyl)acetamide (BSA), and the resulting silyl esters are then treated with triethylamine at ambient temperature in the same pot to afford Delta2-cephalosporins researchgate.net.

Novel Reaction Pathways and Catalysis in this compound Synthesis

Recent advancements in organic synthesis have opened up new avenues for the preparation of complex molecules like this compound, with a focus on stereoselectivity and green chemistry.

Stereoselective and Enantioselective Approaches

The stereochemistry of the β-lactam ring is crucial for the biological activity of cephalosporins. While this compound is microbiologically inactive, controlling its formation as an impurity requires stereoselective methods. The core structure of cephalosporins contains multiple chiral centers.

Stereoselective synthesis of the β-lactam core can be achieved through various methods, including the Staudinger cycloaddition of a ketene and an imine. The diastereoselectivity of this reaction can be influenced by the choice of reactants, solvents, and temperature indianchemicalsociety.com. For instance, the reaction of an imine with an acid chloride in a non-polar solvent at low temperatures often favors the formation of the cis-β-lactam, which is the desired stereochemistry in cephalosporins indianchemicalsociety.com.

While the focus is often on the active Delta3 isomer, the stereoselective synthesis of the Delta2 isomer can be of interest for analytical and research purposes. The isomerization of the double bond from the Delta3 to the Delta2 position does not affect the stereocenters of the β-lactam ring.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of cephalosporins, including this compound, can be made more sustainable through several approaches.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. Enzymatic synthesis of β-lactam antibiotics, for example, can often be carried out in aqueous media acs.orgrsc.org.

Biocatalysis: Enzymes can be used to catalyze specific steps in the synthesis, often with high stereoselectivity and under mild reaction conditions. Penicillin G acylase is a well-known enzyme used in the industrial production of 6-aminopenicillanic acid (6-APA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA), which are key precursors for many cephalosporins researchgate.net. The enzymatic synthesis of cephalexin (B21000) has been demonstrated with high conversion rates rsc.org.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. This reduces waste and often leads to milder reaction conditions. For instance, the use of phase-transfer catalysts can improve the efficiency of esterification reactions in the final step of Cefditoren Pivoxil synthesis.

Optimization of Synthetic Processes for Research-Scale Production

The optimization of synthetic processes for research-scale production of this compound focuses on achieving high purity and reasonable yields for analytical and further research purposes.

Key parameters for optimization include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants can be fine-tuned to maximize the yield of the desired Delta2 isomer and minimize the formation of byproducts. For the isomerization step from the Delta3 to the Delta2 isomer, the choice of base and solvent is critical.

Purification Methods: Efficient purification techniques are essential to isolate the Delta2 isomer from the reaction mixture, which may contain the starting Delta3 isomer and other impurities. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of cephalosporin isomers. The development of a robust HPLC method is crucial for quality control nih.gov.

Process Analytical Technology (PAT): The use of in-situ monitoring techniques, such as spectroscopy, can provide real-time information about the progress of the reaction, allowing for better control and optimization of the process.

The following table summarizes some of the key reaction steps and potential optimization parameters for the research-scale synthesis of this compound.

| Reaction Step | Key Parameters for Optimization | Analytical Techniques for Monitoring |

| Isomerization of Delta3- to this compound | Base concentration, solvent, temperature, reaction time | HPLC, NMR spectroscopy |

| Esterification of Delta2-Cefditoren | Stoichiometry of reagents, catalyst, solvent, temperature | TLC, HPLC |

| Purification of this compound | Stationary phase, mobile phase composition (for chromatography) | HPLC, Mass Spectrometry |

By systematically optimizing these parameters, a reliable and efficient process for the research-scale production of this compound can be established, facilitating further studies on its chemical properties and potential applications.

Profiling of Impurities Arising from Synthetic Routes

The quality control of Cefditoren Pivoxil, a third-generation oral cephalosporin, necessitates a thorough understanding and profiling of impurities that can arise during its synthesis, storage, or degradation. veeprho.com These impurities can include process-related substances, degradation products, and isomers. veeprho.com Among the most significant process-related impurities is the Δ2-Cefditoren Pivoxil isomer, a microbiologically inactive variant of the active Δ3-isomer. imperial.ac.uk The formation of this and other impurities is a critical aspect of process optimization and quality control in the manufacturing of Cefditoren Pivoxil. researchgate.net

The isomerization of the double bond within the dihydrothiazine ring of the cephalosporin structure from the active Δ3 position to the inactive Δ2 position is a known transformation for cephalosporin esters. imperial.ac.ukresearchgate.net This chemical transformation is a base-catalyzed reversible reaction that can occur during the synthesis process, particularly under basic conditions. imperial.ac.ukresearchgate.net The presence of bulky ester groups on the cephalosporin, such as the pivaloyloxymethyl group in Cefditoren Pivoxil, can influence the equilibrium between the Δ3 and Δ2 isomers. imperial.ac.uk The Δ2-isomerization introduces a new asymmetric center, leading to the potential formation of multiple diastereomers. imperial.ac.ukresearchgate.net

Given that Δ2-Cefditoren Pivoxil is a critical impurity for quality control, specific synthetic methods have been developed for its preparation to be used as a reference standard. google.comscispace.com These methods often involve a deliberate isomerization reaction of a key intermediate, such as 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), under controlled conditions before proceeding with the subsequent condensation and esterification steps. google.comscispace.com One patented method describes the isomerization of 7-ATCA using N,O-bis(trimethylsilyl)acetamide (BSA) and an organic base, followed by condensation with an active ester and reaction with iodomethyl pivalate to yield the Δ2-Cefditoren Pivoxil isomer with high purity. google.comscispace.com This approach avoids the difficulty of separating the Δ2 and Δ3 isomers at the final product stage, which is challenging due to their similar polarities.

Beyond the Δ2-isomer, several other related substances have been identified in the impurity profile of Cefditoren Pivoxil. These arise from various side reactions during synthesis or from degradation under stress conditions such as hydrolysis and oxidation. nih.govnih.govresearchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) techniques are instrumental in the separation and identification of these impurities. researchgate.netjapsonline.com

Identified impurities include geometric isomers (E-isomers), dimers, ring-opened products, and products of side-chain modification. chemicalbook.compharmaffiliates.comgoogle.comsynzeal.comgoogle.com For instance, the Cefditoren Pivoxil E-Isomer is a geometric isomer related to the side chain at the C-7 position. synzeal.com Dimeric impurities can also form, and specific synthetic methods have been developed to produce these dimers as reference standards, for example, by reacting Cefditoren Pivoxil with formaldehyde in the presence of a catalyst. chemicalbook.comresearchgate.net Hydrolytic conditions can lead to the formation of ring-opened degradation products. nih.govnih.govgoogle.com

The comprehensive profiling of these impurities is essential for ensuring the safety and efficacy of the final drug product, with regulatory authorities imposing strict limits on their presence. veeprho.com

Table 1: Major Impurities Related to Cefditoren Pivoxil Synthesis

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Δ2-Cefditoren Pivoxil | 148774-47-4 | C₂₅H₂₈N₆O₇S₃ | 620.71 |

| Cefditoren Pivoxil E-Isomer | 878002-86-9 | C₂₅H₂₈N₆O₇S₃ | 620.71 |

| Cefditoren Pivoxil Dimer Impurity | 878002-85-8 | C₅₁H₅₆N₁₂O₁₄S₆ | 1253.45 |

| Cefditoren Pivoxil Open Ring Impurity | 138514-32-6 | C₂₅H₃₀N₆O₈S₃ | 638.73 |

| Cefditoren Pivoxil Oxide Impurity | N/A | C₂₅H₂₈N₆O₈S₃ | 636.71 |

| Cefditoren Dimer Impurity P16 | 2410655-60-4 | C₅₀H₅₆N₁₂O₁₄S₆ | 1241.44 |

| Cefditoren impurity 10, Ring Open Dimer | N/A | C₅₁H₅₉N₁₃O₁₄S₆ | 1270.47 |

Molecular Mechanisms of Action and Target Interaction Studies of Delta2 Cefditoren Pivoxil

Binding Affinity and Kinetic Studies with Bacterial Penicillin-Binding Proteins (PBPs)

The efficacy of cefditoren (B193786) is rooted in its potent interaction with PBPs, which are crucial for the final steps of peptidoglycan synthesis. The unique structure of cefditoren, featuring an aminothiazole group, a methylthiazole group, and a methoxyimino group, enhances its activity and stability. wikipedia.org

Research has demonstrated that cefditoren exhibits a strong and specific binding affinity for key PBPs in both Gram-positive and Gram-negative bacteria. wikipedia.org In Streptococcus pneumoniae, cefditoren shows a particularly high affinity for PBP1A. wikipedia.org Studies using microscale thermophoresis to measure binding to purified PBP1A and PBP2X proteins from S. pneumoniae revealed a dissociation constant (Kd) of 0.005 ± 0.004 µM for PBP1A. The Kd for PBP2X was determined to be 9.70 ± 8.24 µM.

For Haemophilus influenzae, competitive binding assays using biotinylated ampicillin showed that cefditoren has the lowest IC50 values for PBP3A/B (0.060 ± 0.002 µM), indicating a strong affinity for these essential proteins. This high affinity for critical PBPs in major respiratory pathogens contributes significantly to its potent antibacterial effects. wikipedia.org

When compared to other oral third-generation cephalosporins, cefditoren demonstrates a distinct PBP affinity profile. Its binding affinity for PBP1A of S. pneumoniae is notably higher than that of other compounds. In contrast, its affinity for PBP2X is lower than that of cefcapene and cefdinir but higher than that of cefixime. This strong affinity for PBP1A may contribute to cefditoren's low potential for inducing resistance. wikipedia.org

| Compound | PBP1A (Kd ± SD) | PBP2X (Kd ± SD) |

|---|---|---|

| Cefditoren | 0.005 ± 0.004 | 9.70 ± 8.24 |

| Cefcapene | Higher than Cefditoren | Lower than Cefditoren |

| Cefixime | Higher than Cefditoren | Higher than Cefditoren |

| Cefdinir | Higher than Cefditoren | Lower than Cefditoren |

Enzymatic Inhibition Kinetics of Beta-Lactamases by Delta2-Cefditoren Pivoxil

A critical feature of modern cephalosporins is their stability against hydrolysis by β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. Cefditoren is designed for enhanced stability against a variety of common β-lactamases, including penicillinases and some cephalosporinases. drugbank.comfda.gov

Cefditoren's molecular structure, specifically its methoxyimino group, confers significant resistance to enzymatic degradation. wikipedia.org This stability has been demonstrated in studies with key respiratory pathogens. For instance, the potency and minimum inhibitory concentration (MIC) distribution of cefditoren against H. influenzae were found to be unaffected by the bacteria's production of β-lactamase. nih.gov While the β-lactamase status of Moraxella catarrhalis did have some effect on the potency of cefditoren, the compound maintained strong activity, with concentrations of 0.5 and 1 µg/mL inhibiting 93.1% and 100% of isolates, respectively. nih.gov This demonstrates a high degree of efficiency against common β-lactamase-producing organisms.

The structural basis for cefditoren's potent interaction with its target enzymes has been elucidated through crystallographic studies of its complex with S. pneumoniae PBP 2X. nih.gov These studies reveal that the C-7 side chain of cefditoren mimics the acyl-D-Ala-D-Ala portion of the natural peptidoglycan substrate, allowing it to bind effectively within the enzyme's active site. nih.gov Upon binding, the enzyme undergoes an induced-fit conformational change. nih.gov

A key interaction involves the unique C-3 side chain of cefditoren, which fits into an additional hydrophobic pocket created by a conformational shift of the Trp374 residue in PBP 2X. nih.gov This interaction is stabilized by hydrogen bonds and hydrophobic contacts, forming a stable acyl-enzyme complex and effectively inactivating the enzyme. nih.gov While direct structural data of cefditoren complexed with a β-lactamase is not available, its stability is attributed to the methoxyimino group at the C-7 position, which sterically hinders access of the β-lactam ring to the active site of β-lactamase enzymes, thereby preventing hydrolysis. wikipedia.org

Molecular Modulation of Bacterial Cell Wall Synthesis Pathways

The primary molecular action of cefditoren is the disruption of peptidoglycan synthesis by inactivating PBPs. patsnap.comnih.gov This inhibition of the cross-linking of the bacterial cell wall compromises its structural integrity, ultimately leading to cell lysis and death. patsnap.comnih.gov

Beyond the direct inhibition of synthesis, exposure to cefditoren has another significant molecular consequence: the loss of lipoteichoic acids from the bacterial cell wall. nih.gov Lipoteichoic acids normally function to inhibit the activity of murein hydrolases. Their absence from the cell wall releases this inhibition, triggering uncontrolled autolytic activity. nih.gov This dual mechanism—inhibiting cell wall construction while promoting its enzymatic self-destruction—results in a profound reduction of cell wall stability and renders the bacterial cells highly susceptible to osmotic shock and lysis. nih.gov

Investigating Efflux Pump Substrate Properties of this compound

The role of efflux pumps in conferring bacterial resistance to antibiotics is a critical area of research. These transport proteins, located in the cytoplasmic membrane of bacteria, can actively extrude a wide array of antimicrobial agents, thereby reducing their intracellular concentration and efficacy. While efflux-mediated resistance is a known mechanism for some classes of antibiotics, including certain cephalosporins, specific data on this compound's interaction with these pumps is not available in the current body of scientific literature.

Extensive searches of published research revealed no dedicated studies investigating whether this compound or its active form, Cefditoren, acts as a substrate for bacterial efflux pumps. Consequently, there are no available research findings or data to present in tabular format regarding this specific interaction.

For context, studies on other third and fourth-generation cephalosporins have shown varied interactions with efflux pumps. For instance, cefepime has been identified as a substrate for the Resistance-Nodulation-Division (RND) family of efflux pumps in bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Conversely, ceftazidime is considered a poor substrate for these same pumps. nih.gov This variability among cephalosporins underscores the need for specific investigations for each compound.

The absence of such studies for this compound means that its potential to be extruded from bacterial cells by efflux mechanisms remains uncharacterized. Future research would be necessary to determine if efflux pumps play a role in any potential resistance to this particular antibiotic. Such investigations would typically involve susceptibility testing in bacterial strains with and without the expression of specific efflux pumps, or the use of efflux pump inhibitors in conjunction with this compound to observe any changes in its antibacterial activity. Without such dedicated research, any discussion on the efflux pump substrate properties of this compound would be speculative.

Molecular and Biochemical Basis of Resistance to Delta2 Cefditoren Pivoxil

Genetic and Plasmid-Mediated Resistance Mechanisms

The emergence and spread of resistance to Delta2-cefditoren pivoxil are significantly influenced by the acquisition and dissemination of resistance genes, often facilitated by mobile genetic elements such as plasmids.

The emergence of resistance genes is a natural evolutionary process accelerated by the selective pressure of antibiotics. nih.gov Spontaneous mutations in bacterial DNA can lead to altered protein structures that confer resistance. These advantageous mutations are then selected for in the presence of the antibiotic, leading to the proliferation of resistant strains.

The dissemination of these resistance genes throughout bacterial populations is largely mediated by mobile genetic elements. Plasmids, which are extrachromosomal DNA molecules, are particularly important in this process as they can carry multiple resistance genes and be transferred between different bacteria. wikipedia.org The global spread of multidrug-resistance (MDR) plasmids has been amplified by the extensive use of antimicrobial agents in both clinical and agricultural settings. wikipedia.org

Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance genes among bacteria, including those conferring resistance to cephalosporins. bioguardlabs.comfrontiersin.org HGT allows for the transfer of genetic material between different bacterial species and even genera. The main mechanisms of HGT are:

Conjugation: This process involves the transfer of plasmids from a donor to a recipient bacterium through direct cell-to-cell contact. nih.gov It is considered a highly prevalent method for HGT in nature. bioguardlabs.com Plasmids often carry genes encoding resistance to multiple classes of antibiotics, contributing to the rise of multidrug-resistant organisms. wikipedia.org

Transformation: Bacteria can take up naked DNA from their environment. If this DNA contains resistance genes, it can be integrated into the recipient's genome, leading to a resistant phenotype.

Transduction: Bacteriophages, which are viruses that infect bacteria, can accidentally package bacterial DNA, including resistance genes, and transfer it to other bacteria upon infection. nih.gov

The gastrointestinal tract, with its high density and diversity of bacteria, is a significant site for HGT, creating a reservoir of antibiotic resistance genes. nih.gov

Structural Modifications in Target Penicillin-Binding Proteins

A crucial mechanism of resistance to this compound involves alterations in the structure of its target enzymes, the penicillin-binding proteins (PBPs). These modifications reduce the binding affinity of cefditoren (B193786) to the PBPs, thereby diminishing its inhibitory effect on cell wall synthesis.

Mutations within the genes encoding PBPs can lead to amino acid substitutions in or near the active site of the enzyme. In Streptococcus pneumoniae, resistance to beta-lactam antibiotics is often associated with the emergence of mosaic pbp genes, which arise from interspecies recombination and contain numerous mutations. PBP2x is a key determinant of cephalosporin (B10832234) resistance in this organism. nih.govresearchgate.net Specific mutations can significantly impact the affinity of cefditoren for its PBP targets. For example, a threonine to alanine substitution at a key position in PBP2b has been shown to reduce the binding affinity for penicillin. etflin.com

Recent research has highlighted the high affinity of cefditoren for specific PBPs in important respiratory pathogens. In S. pneumoniae, cefditoren demonstrates a very strong affinity for PBP1A. nih.govresearchgate.net In Haemophilus influenzae, it exhibits a high affinity for PBP3A/B. nih.govresearchgate.net This strong binding to multiple essential PBPs may contribute to its potent antibacterial activity and a lower propensity for the development of resistance. nih.govresearchgate.net

Table 1: Cefditoren Affinity for Penicillin-Binding Proteins in Key Respiratory Pathogens

| Bacterial Species | PBP Target | Affinity (Kd or IC50) | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | PBP1A | 0.005 ± 0.004 µM (Kd) | nih.govresearchgate.net |

| Streptococcus pneumoniae | PBP2x | 9.70 ± 8.24 µM (Kd) | nih.govresearchgate.net |

| Haemophilus influenzae | PBP3A/B | 0.060 ± 0.002 µM (IC50) | nih.govresearchgate.net |

The binding of cefditoren to PBPs can induce significant conformational changes in the enzyme's active site. nih.govresearchgate.net Crystallographic studies of the cefditoren-PBP2x complex in S. pneumoniae have revealed an induced-fit mechanism. nih.gov Upon binding, a key tryptophan residue (Trp374) in PBP2x reorients to form a hydrophobic pocket that accommodates the methylthiazole group of cefditoren's C-3 side chain. nih.govresearchgate.net This interaction, along with hydrogen bonds and hydrophobic interactions with the C-7 side chain, stabilizes the drug-enzyme complex. nih.gov

Mutations that alter the flexibility of the PBP active site can hinder these necessary conformational changes, thereby preventing effective binding of cefditoren. This "active site breathing" is thought to be a common mechanism for beta-lactam resistance, as it allows the enzyme to accommodate its natural substrate while excluding the antibiotic. researchgate.net

Enhanced Beta-Lactamase Production and Diversity

The production of beta-lactamase enzymes is a primary mechanism of resistance to beta-lactam antibiotics, including cefditoren. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Cefditoren pivoxil is described as having enhanced stability against many common beta-lactamases. medchemexpress.commedchemexpress.com

However, the emergence of extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases presents a significant challenge. These enzymes are often plasmid-mediated and can confer resistance to third-generation cephalosporins. nih.gov A study on clinical isolates causing urinary tract infections found that all ESBL-producing and plasmidic AmpC-producing strains were resistant to cefditoren. nih.gov The most prevalent ESBLs globally belong to the CTX-M family, followed by SHV and TEM types. nih.gov The presence of these enzymes can dramatically increase the minimum inhibitory concentration (MIC) of cefditoren required to inhibit bacterial growth. nih.gov

While cefditoren's potency against Haemophilus influenzae appears largely unaffected by beta-lactamase production, its activity against Moraxella catarrhalis is influenced by the presence of these enzymes. nih.gov Nevertheless, cefditoren generally retains potent activity against beta-lactamase-positive strains of both species. nih.govnih.gov

Table 2: Impact of Beta-Lactamase Production on Cefditoren Susceptibility

| Bacterial Species | Beta-Lactamase Status | Effect on Cefditoren Activity | Reference |

|---|---|---|---|

| Escherichia coli, Klebsiella spp. (UTI isolates) | ESBL-producing | Resistant (MIC range 16–128 mg/L) | nih.gov |

| Proteus mirabilis (UTI isolates) | Plasmid-mediated AmpC-producing | Resistant (MIC 64 mg/L) | nih.gov |

| Haemophilus influenzae | Beta-lactamase-positive | MIC distribution unaffected | nih.gov |

| Moraxella catarrhalis | Beta-lactamase-positive | Potency affected, but still potent activity | nih.gov |

Characterization of Novel Beta-Lactamase Variants

The enzymatic hydrolysis of the β-lactam ring is the most prevalent mechanism of resistance to β-lactam antibiotics. This process is mediated by a diverse group of enzymes known as β-lactamases. While Δ2-Cefditoren pivoxil is designed to be stable against many common β-lactamases, the continuous evolution of these enzymes has led to the emergence of variants capable of conferring resistance.

Extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases are the primary enzymatic threats to the activity of cefditoren, the active form of Δ2-Cefditoren pivoxil. nih.gov

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are typically derived from mutations in classic β-lactamases like TEM and SHV, expanding their substrate profile to include third-generation cephalosporins. nih.govnih.govyoutube.com Strains producing ESBLs, such as certain TEM or SHV variants, have demonstrated resistance to cefditoren. nih.gov For instance, while cefditoren may maintain bactericidal activity against strains with simple TEM-1 production, its efficacy is compromised against ESBL-producing strains. nih.govnih.gov The CTX-M family of ESBLs is particularly concerning due to its high efficiency in hydrolyzing cefotaxime and other oxyimino-cephalosporins. nih.govyoutube.comnih.gov Although specific mutations in these enzymes conferring cefditoren resistance are a subject of ongoing research, their presence is clinically correlated with treatment failure. nih.gov

AmpC β-Lactamases: These are typically chromosomally encoded cephalosporinases found in several Gram-negative bacteria, including Enterobacter spp., Serratia spp., Citrobacter spp., and Pseudomonas aeruginosa. nih.govnih.govnih.gov Resistance can emerge through the high-level expression of these chromosomal genes or via the acquisition of plasmid-mediated AmpC enzymes. brieflands.commdpi.comresearchgate.net Studies have shown that bacterial strains harboring plasmid-mediated AmpC β-lactamases are resistant to cefditoren, with minimum inhibitory concentrations (MICs) reaching levels indicative of clinical resistance. nih.gov Cefditoren has been identified as a sensitive substrate for detecting AmpC production, indicating that it is effectively hydrolyzed by these enzymes once they are expressed at sufficient levels. nih.gov

The table below summarizes the key β-lactamase families and their impact on cefditoren susceptibility.

| β-Lactamase Family | Class | Common Producing Organisms | Impact on Cefditoren |

| TEM | A | Escherichia coli, Klebsiella pneumoniae | TEM-1 (penicillinase) has minimal impact; ESBL variants confer resistance. |

| SHV | A | Klebsiella pneumoniae | SHV-1 has minimal impact; ESBL variants confer resistance. |

| CTX-M | A | Escherichia coli, Klebsiella pneumoniae | Confers high-level resistance. |

| AmpC | C | Enterobacter spp., Pseudomonas aeruginosa | Confers resistance, especially when hyperproduced or plasmid-mediated. |

Gene Expression Regulation of Beta-Lactamases

The level of resistance conferred by β-lactamases is not solely dependent on the catalytic efficiency of the enzyme but also on the amount of enzyme produced. The expression of β-lactamase genes (bla) is tightly regulated, and alterations in these regulatory pathways can lead to significant increases in resistance.

The regulation of AmpC β-lactamase expression in Pseudomonas aeruginosa is a well-studied model. nih.govnih.gov This process is intricately linked to peptidoglycan recycling and involves several key regulatory proteins:

AmpR: A transcriptional regulator that can act as both an activator and a repressor of ampC expression. nih.govplos.org Its function is modulated by the binding of specific peptidoglycan degradation products. nih.gov

AmpD, AmpDh2, AmpDh3: These are N-acetylmuramyl-L-alanine amidases that cleave muropeptides. Mutations that inactivate these enzymes lead to an accumulation of activator molecules (1,6-anhydromurapeptides) in the cytoplasm, which then bind to AmpR, converting it into a potent activator of ampC transcription. nih.gov This results in a "derepressed" state, characterized by constitutive hyperproduction of the AmpC enzyme. nih.gov

While some β-lactams, such as cefoxitin and imipenem, are strong inducers of ampC expression, studies indicate that cefditoren itself has weak to no induction capability. nih.gov However, cefditoren is a sensitive substrate for the enzyme, meaning that once ampC is derepressed through mutations in regulatory genes like ampD, the resulting high levels of AmpC enzyme can effectively hydrolyze cefditoren, leading to resistance. nih.gov

Similarly, exposure to other cephalosporins like cefotaxime has been shown to up-regulate the expression of the blaCTX-M-1 gene, suggesting that environmental antibiotic pressure can directly influence the production of these resistance enzymes. frontiersin.org

The following table outlines the key regulatory genes involved in AmpC expression and the outcome of their altered function.

| Gene | Protein Function | Impact of Inactivating Mutation | Effect on Cefditoren Resistance |

| ampR | Transcriptional regulator | Alters AmpC expression levels | Can increase or decrease resistance depending on the specific mutation |

| ampD | N-acetylmuramyl-L-alanine amidase | Accumulation of AmpC activators | Leads to derepression and high-level resistance |

| ampG | Muropeptide permease | Blocks entry of peptidoglycan fragments for recycling | Prevents induction of AmpC expression |

Role of Bacterial Efflux Pumps in Δ2-Cefditoren Pivoxil Resistance

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide array of substrates, including antibiotics, out of the cell. ijmr.org.in This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. Overexpression of these pumps is a common cause of multidrug resistance in Gram-negative bacteria.

Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being the most clinically significant in Gram-negative pathogens. nih.govbmbreports.org

AcrAB-TolC: This is the primary RND efflux system in Enterobacteriaceae, including E. coli. nih.govbmbreports.orgopenmicrobiologyjournal.com It forms a tripartite complex that spans the inner membrane (AcrB), the periplasm (AcrA), and the outer membrane (TolC), creating a continuous channel for drug extrusion from the cytoplasm or periplasm directly to the extracellular medium. nih.govbmbreports.org The AcrAB-TolC pump has a broad substrate profile that includes many classes of antibiotics.

MexAB-OprM: This is the major constitutively expressed RND efflux pump in Pseudomonas aeruginosa. nih.govplos.org Similar in structure and function to AcrAB-TolC, the MexAB-OprM system contributes significantly to the intrinsic and acquired resistance of P. aeruginosa to numerous antimicrobial agents. nih.govresearchgate.netnih.gov Overexpression of the mexAB-oprM operon is a frequent cause of multidrug resistance in clinical isolates. nih.govjidc.org

While direct studies specifically identifying cefditoren as a substrate for these major RND pumps are limited, it is well-established that these systems are capable of extruding other cephalosporins. nih.gov Therefore, it is highly probable that overexpression of pumps like AcrAB-TolC and MexAB-OprM contributes to reduced susceptibility or clinical resistance to Δ2-Cefditoren pivoxil by lowering the intracellular concentration of its active form, cefditoren.

The table below describes the major efflux pump systems implicated in cephalosporin resistance.

| Efflux Pump System | Pump Family | Common Host Organisms | Known Substrates (General) |

| AcrAB-TolC | RND | Escherichia coli, Enterobacteriaceae | β-lactams, fluoroquinolones, tetracyclines, macrolides |

| MexAB-OprM | RND | Pseudomonas aeruginosa | β-lactams, fluoroquinolones, tetracyclines, chloramphenicol |

| MexXY-OprM | RND | Pseudomonas aeruginosa | Aminoglycosides, some β-lactams |

Chemical Stability and Degradation Pathways of Delta2 Cefditoren Pivoxil

Hydrolytic Degradation Kinetics and Mechanisms

Forced degradation studies reveal that Delta2-Cefditoren Pivoxil is highly susceptible to hydrolysis across a range of pH conditions, including acidic, alkaline, and neutral environments. nih.govnih.govresearchgate.netsemanticscholar.org The degradation process involves the cleavage of the ester linkage, a common pathway for prodrugs designed to release the active moiety in vivo.

The rate of hydrolytic degradation of this compound is significantly influenced by pH. nih.gov Studies have demonstrated that the compound degrades when subjected to acidic (0.1 N HCl), neutral (water), and alkaline (0.01 N NaOH) conditions at ambient temperature. nih.gov The degradation is observable within a few hours of exposure, indicating a pronounced lability to pH-mediated hydrolysis. nih.gov

While the effect of pH is well-documented, specific research detailing the influence of ionic strength on the hydrolytic degradation kinetics of this compound is not extensively available in the reviewed scientific literature. General chemical kinetic principles suggest that ionic strength can influence reaction rates, but specific data for this compound has not been reported.

Under all hydrolytic stress conditions (acidic, basic, and neutral), two primary degradation products, designated as DP-I and DP-II, have been consistently identified. nih.gov The characterization of these products has been achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry/time-of-flight (LC-MS/TOF) detectors. nih.govnih.gov

Degradation Product I (DP-I): This product is formed through the hydrolysis of the pivoxil ester group from the parent molecule. nih.gov Mass spectrometry data confirms its identity as the active cephalosporin (B10832234), Cefditoren (B193786). nih.gov

Degradation Product II (DP-II): This second degradant is also formed across the pH spectrum, indicating a common hydrolytic pathway. nih.gov

The mechanistic pathway for the formation of DP-I involves the cleavage of the ester bond, releasing the active Cefditoren moiety. nih.gov This is a critical step, as Cefditoren Pivoxil is a prodrug that relies on this hydrolysis to become biologically active. nih.govnih.gov

Oxidative Degradation Profiles and Radical Scavenging Effects

This compound demonstrates significant sensitivity to oxidative stress. nih.govresearchgate.net Forced degradation studies utilizing hydrogen peroxide (H₂O₂), with concentrations ranging from 10% to 30%, have shown substantial decomposition of the compound. nih.gov One study reported as much as 63.72% degradation under oxidative conditions, highlighting its vulnerability to oxidizing agents. researchgate.net The presence of an aminothiazolyl group in its structure is a potential site for such oxidative reactions. researchgate.net

Information regarding the radical scavenging effects of this compound is not available in the reviewed scientific literature. Such studies are typically conducted to assess the antioxidant potential of a compound, which has not been a primary focus of the reported degradation profiling.

Photolytic Degradation Pathways and Light Sensitivity

In contrast to its lability under hydrolytic and oxidative conditions, this compound has been found to be largely stable under photolytic stress. nih.govnih.govsemanticscholar.orgresearchgate.net When exposed to light conditions as stipulated by ICH guideline Q1A (R2), the compound shows resistance to degradation. nih.govresearchgate.net This stability suggests that light exposure is not a critical factor in the degradation of the bulk drug substance under normal handling and storage conditions. nih.gov

Thermal Stability and Accelerated Degradation Studies

There are conflicting reports regarding the thermal stability of this compound. Several comprehensive studies, which involved subjecting the compound to dry heat as per ICH guidelines, concluded that it is stable under thermal stress conditions. nih.govnih.govsemanticscholar.orgresearchgate.net However, another report from a forced degradation study indicates that the compound is "very much sensitive" to thermal conditions. researchgate.net This discrepancy may arise from differences in the experimental conditions employed, such as the specific temperature, duration of exposure, and physical state of the sample (solid vs. solution). Accelerated degradation studies are integral to these assessments, helping to predict the long-term stability of the substance.

Degradation Product Profiling and Elucidation of Chemical Structures

The comprehensive profiling of degradation products is essential for ensuring pharmaceutical safety and quality. For this compound, this has been primarily accomplished through the use of HPLC for separation and LC-MS/TOF for identification and structural elucidation. nih.govnih.gov

The hydrolytic degradation pathway has been clearly sketched, leading to the formation of DP-I and DP-II. nih.gov The structures of these degradants were proposed based on their exact mass measurements and fragmentation patterns observed in mass spectrometry. nih.govnih.gov

DP-I (Cefditoren): The mass spectral data for DP-I shows a molecular ion peak corresponding to the loss of the pivoxil moiety from the parent drug. The fragmentation pattern of DP-I is consistent with the known structure of Cefditoren. nih.gov

DP-II: The characterization of DP-II was also performed using LC-MS/TOF, and its fragmentation pathway has been reported, allowing for the proposal of its chemical structure. nih.gov

The table below summarizes the key degradation products identified under hydrolytic stress.

| Degradant | Identification Method | Proposed Structure/Identity | Stress Condition |

| DP-I | LC-MS/TOF | Cefditoren | Acidic, Alkaline, Neutral Hydrolysis |

| DP-II | LC-MS/TOF | Characterized Degradation Product | Acidic, Alkaline, Neutral Hydrolysis |

Advanced Analytical Methodologies for Research on Delta2 Cefditoren Pivoxil

Chromatographic Techniques for Purity Assessment and Related Substances

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For Delta2-Cefditoren Pivoxil, various chromatographic techniques are utilized to assess the purity of the active pharmaceutical ingredient (API) and to detect, identify, and quantify related substances, including the Delta2 isomer itself.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quality control of Cefditoren (B193786) Pivoxil and its related substances. nih.govresearchgate.net The development of robust, stability-indicating HPLC methods is critical to separate this compound from the main compound (Cefditoren Pivoxil, the Δ3-isomer), other process impurities, and degradation products. nih.govresearchgate.net

Research efforts focus on optimizing several parameters to achieve adequate separation and reliable quantification. nih.gov A typical reversed-phase HPLC (RP-HPLC) method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase composition is meticulously adjusted to achieve the desired resolution. nih.gov Gradient elution is often preferred over isocratic elution to effectively separate a wide range of compounds with varying polarities within a reasonable timeframe. nih.govsemanticscholar.org

Studies have demonstrated successful separation using a gradient system of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer (pH 3.5), allowing for the resolution of Cefditoren Pivoxil from its degradation products. nih.govsemanticscholar.org The selection of the detection wavelength, commonly around 230 nm, is based on the UV absorbance maximum of the analyte to ensure high sensitivity. nih.govsemanticscholar.org Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, and accuracy to ensure the method is fit for its intended purpose. nih.govresearchgate.net

Table 1: Examples of HPLC Method Parameters for Cefditoren Pivoxil Analysis

Parameter Condition 1 Condition 2 Stationary Phase (Column) HiQSil C18 (250x4.6 mm, 5 µm) nih.gov Nucleosil 100-5 C18 (250x4.6 mm, 5 µm) Mobile Phase Gradient: Methanol and 25 mM Ammonium Acetate (pH 3.5 with formic acid) nih.gov Isocratic: Water:Methanol (20:80), pH 6.0 with ortho-phosphoric acid Flow Rate 1.0 mL/min [1, 20] 1.0 mL/min Detection UV at 230 nm nih.gov UV at 256 nm Linearity Range 25–250 µg/mL nih.gov Not Specified

This table is for illustrative purposes and combines data from different research studies.

Ultra-Performance Liquid Chromatography (UPLC) and Chiral Chromatography

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times. japsonline.comjapsonline.com For the analysis of this compound, UPLC methods offer a distinct advantage in performance and speed, making them suitable for high-throughput screening and detailed impurity profiling. japsonline.comjapsonline.com

A developed UPLC method for determining the purity of Cefditoren Pivoxil API employed a C18 column with a mobile phase of Acetonitrile and Ammonium Acetate buffer (pH 6.7). japsonline.com This method was validated for linearity, precision, and robustness, proving to be a simple and precise tool for quality control. japsonline.comjapsonline.com

Cefditoren Pivoxil possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). nih.gov The Delta2- and Delta3-isomers are diastereomers. While the primary focus of many published methods is the separation of these Δ2/Δ3 diastereomers, the separation of enantiomers requires specialized chiral chromatography techniques. nih.gov Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, enabling their separation. nih.govmdpi.com Although specific applications of chiral chromatography for this compound are not extensively detailed in the reviewed literature, the principles are highly relevant. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used in the pharmaceutical industry to ensure the enantiomeric purity of drug substances. nih.govmdpi.com Such methods would be essential for controlling the stereochemical purity of Cefditoren Pivoxil and its isomers.

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography (TLC) is a valuable and versatile technique used for the qualitative analysis of Cefditoren Pivoxil and its related substances. nih.govsemanticscholar.org Its applications include rapid purity checks, identification of the drug, and monitoring the progress of stress degradation studies. nih.govsemanticscholar.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.net

In research, TLC is used to separate Cefditoren Pivoxil from its degradation products under various stress conditions (e.g., acidic, alkaline hydrolysis). nih.gov The choice of the stationary phase (typically silica (B1680970) gel 60F₂₅₄ plates) and the mobile phase is optimized to achieve clear separation. nih.gov For instance, a mobile phase consisting of a chloroform-methanol-glacial acetic acid mixture has been utilized in the analysis of other cephalosporins. After development, spots are visualized under UV light, and their retention factor (Rf) values are used for identification. Densitometric scanning can be applied for the quantitative determination of the separated compounds. researchgate.net

Mass Spectrometry for Structural Elucidation and Metabolic Pathway Research (In Vitro)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation (e.g., LC-MS), it is an unparalleled tool for the structural elucidation of unknown impurities and for studying metabolic pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places or better. nih.govresearchgate.net This precision allows for the determination of the elemental composition (molecular formula) of a parent ion and its fragments, which is a critical step in identifying unknown compounds like this compound or its degradation products. nih.govnih.govresearchgate.net

Time-of-Flight (TOF) and Orbitrap are common types of HRMS analyzers coupled with LC systems (LC-MS/TOF). nih.gov In the analysis of Cefditoren Pivoxil, LC-MS/TOF has been used to characterize degradation products formed under stress conditions. nih.govnih.gov By comparing the accurate experimental mass of an impurity with its theoretical mass, a molecular formula can be confidently assigned, providing the foundation for proposing a chemical structure. nih.govresearchgate.net

Table 2: Illustrative HRMS Data for Cefditoren Pivoxil and a Degradation Product

Compound Proposed Formula Theoretical Mass (m/z) Experimental Mass (m/z) Mass Difference (ppm) Cefditoren Pivoxil (CEFP) C₂₅H₂₈N₆O₇S₃ 621.1251 [Calculated] 621.1231 nih.gov -3.22 Degradation Product I (DP-I) C₁₉H₁₈N₆O₅S₃ nih.gov 507.0525 nih.gov 507.0499 nih.gov -5.13

This table is for illustrative purposes and combines data from different research studies. DP-I corresponds to the Cefditoren active moiety after hydrolysis of the pivoxil ester. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. ncsu.edu This technique is essential for elucidating the structure of isomers like this compound, as isomers often have the same accurate mass but produce different fragmentation patterns.

In an MS/MS experiment, a specific ion (e.g., the molecular ion of an impurity) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure. nih.gov Studies on Cefditoren Pivoxil have used LC-MS/TOF in positive electrospray ionization (ESI) mode to establish its fragmentation pathway. nih.govresearchgate.net This known pathway serves as a reference for identifying related substances. For example, the loss of the pivoxil moiety is a characteristic fragmentation. nih.gov By analyzing the unique fragments of an unknown impurity and comparing them to the parent drug, its structure can be deduced. nih.govresearchgate.net

Table 3: Major MS/MS Fragments of Cefditoren Pivoxil

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure/Loss 621.12 [M+H]⁺ 591.1090 Loss of CH₂O 507.0468 Loss of Pivoxil moiety (Cefditoren) nih.gov 491.0615 Loss of Pivoxil ester group 350.0660 Fragment of the Cefditoren core nih.gov 240.0702 Fragment containing the aminothiazole side chain nih.gov

This table is based on fragmentation data reported in the literature. nih.gov

Table of Mentioned Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of substituents, which is critical for confirming stereochemistry and identifying process-related impurities or degradation products.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound.

1D NMR: The fundamental ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial overview of the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule. More advanced 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the mapping of spin systems within the molecule, such as the protons on the dihydrothiazine ring or the aminothiazole side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular structure by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This technique is instrumental in connecting different spin systems identified by COSY and in assigning quaternary carbons that are not visible in HSQC spectra. For instance, HMBC can show correlations from the pivoxil ester protons to the carboxyl carbon of the cephalosporin (B10832234) core, confirming the ester linkage.

In the context of related cephalosporins, NMR studies, including the analysis of solvent shifts and the Nuclear Overhauser Effect (NOE), have been successfully used to determine the configuration of sulphoxide isomers and the conformation of the dihydrothiazine ring. rsc.org Such a combined NMR strategy would be equally powerful for the definitive characterization of this compound and any potential stereoisomers or impurities.

Dynamic NMR (DNMR) is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.govnih.gov The this compound molecule possesses several flexible regions, including the acylamino side chain and the pivoxil ester group, which could exist in multiple conformations.

DNMR experiments, which involve acquiring spectra at various temperatures, can provide quantitative information about the energetics of these dynamic processes. nih.gov By analyzing changes in the NMR line shape, it is possible to measure the rates of interconversion between different conformers and calculate the activation energy barriers for these processes. nih.gov For a molecule like this compound, DNMR could potentially be used to study the rotational barriers of side chains or the conformational dynamics of the core bicyclic ring system, providing insights into its three-dimensional structure and flexibility in solution.

Spectrophotometric and Electrochemical Methods for Quantification in Research Studies

For quantitative analysis in research settings, spectrophotometric and electrochemical methods offer rapid, sensitive, and cost-effective alternatives to chromatography.

Spectrophotometric Methods: Several visible spectrophotometric methods have been developed for the quantification of Cefditoren Pivoxil. These methods are typically based on chemical reactions that produce a colored chromogen, which can be measured using a spectrophotometer. The principles of these methods vary, involving diazotization, oxidation-reduction, derivatization, or charge-transfer complex formation. jcsp.org.pkhakon-art.comresearchgate.nettsijournals.comakjournals.com A simple UV spectrophotometric method has also been reported. tsijournals.comresearchgate.net

| Method Principle | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Source(s) |

|---|---|---|---|---|

| UV Absorption | 0.1 N Hydrochloric acid | 230 / 233 | 5-50 / 1-5 | researchgate.net, tsijournals.com |

| Diazotisation Reaction | Hydrochloric acid, Sodium nitrite | 450 | 50-500 | hakon-art.com |

| Oxidation & Complexation | Ferric chloride, 1,10-Phenanthroline | 510 | 2-10 / 5-50 | researchgate.net, hakon-art.com |

| Oxidation & Complexation | Ferric chloride, 2,2'-Bipyridine | 522 | 50-150 | researchgate.net |

| Oxidation | Potassium ferricyanide | 716 | 10-60 | researchgate.net |

| Oxidation | Alkaline Potassium permanganate (B83412) (KMnO₄) | 525 / 610 | 1.0-10.0 / 1.0-16.0 | jcsp.org.pk |

| Reaction with FC Reagent | Folin-Ciocalteu (FC) Reagent | 716 / 760 | 4-20 / 10-60 | tsijournals.com, researchgate.net |

| Derivatization | 1,2-Naphthoquinone-4-sulphonate (NQS) | 411 | 0.5-7.0 | jcsp.org.pk |

| Charge-Transfer Complex | p-Chloranilic acid (p-CA) / DDQ | Not Specified | 50-225 / 75-250 | akjournals.com |

Electrochemical Methods: The electrochemical behavior of Cefditoren Pivoxil has been investigated, leading to the development of sensitive voltammetric methods for its quantification. arabjchem.orgresearchgate.netamasya.edu.tr These methods are based on the electrochemical reduction or oxidation of the molecule at the surface of an electrode. arabjchem.orgresearchgate.net Techniques such as square-wave voltammetry (SWV) and differential pulse voltammetry (DPV), particularly when combined with adsorptive stripping steps, provide excellent sensitivity. arabjchem.org A nanosensor has also been developed, offering an even lower limit of detection. mdpi.com

| Technique | Working Electrode | Principle | Linearity Range | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|---|

| Square-Wave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV) | Hanging Mercury Drop Electrode (HMDE) | Irreversible 4e⁻/4H⁺ reduction | 0.15–15.0 µM | 0.10 µM | arabjchem.org, researchgate.net |

| Square-Wave Anodic Adsorptive Stripping Voltammetry (SWAAdSV) | Glassy Carbon Electrode (GCE) | Irreversible 1e⁻/1H⁺ oxidation | 1.0–50.0 µM | 0.80 µM | arabjchem.org, researchgate.net |

| Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | MWCNT/Chitosan NCs/Fe₂O₃ modified GCE | Oxidation | 0.2–10.0 µM | 5.50 nM | mdpi.com |

Development of Stability-Indicating Analytical Methods

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Findings | Source(s) |

|---|---|---|---|---|---|

| RP C-18 | Methanol : Acetate buffer (0.035M, pH 4.5) = 55:45 v/v | 1.5 | 225 | Separated drug from 9 degradation products in <10 min. | sciforschenonline.org, researchgate.net |

| C-18 | Water : Acetonitrile = 50:50 v/v | 1.2 | 218 | Drug sensitive to oxidation and alkaline conditions; resistant to acid and photolysis. | nih.gov, researchgate.net |

| Phenomenex Luna C18 | Acetonitrile : Water = 50:50 v/v (pH adjusted to 3.5) | Not Specified | 230 | Demonstrated specificity in the presence of hydrolytic and oxidative degradants. | researchgate.net |

| Nucleosil 100-5 C18 | Water : Methanol = 20:80 v/v (pH 6.0) | 1.0 | 256 | Separated parent drug from hydrolysis, oxidation, and photolysis products. | researchgate.net |

In Vitro Pharmacological and Pharmacokinetic Principles of Delta2 Cefditoren Pivoxil

Metabolic Transformation and Prodrug Activation by Esterases (In Vitro)

Cefditoren (B193786) Pivoxil is an orally administered prodrug that is designed to be rapidly hydrolyzed by esterases, primarily in the intestine, to release its active form, the third-generation cephalosporin (B10832234), cefditoren. semanticscholar.org This bioconversion is a critical step for its therapeutic activity. The pivoxil moiety is cleaved off, leading to the formation of the active cefditoren. nih.gov

However, the hydrolysis process can also lead to the formation of degradation products. nih.gov Studies have shown that Cefditoren Pivoxil is susceptible to degradation under hydrolytic conditions (acidic, alkaline, and neutral). semanticscholar.org This process can lead to the formation of various products, including the inactive Delta-2 (Δ²) isomer. While the primary desired reaction is the activation to cefditoren, the formation of isomers like the Δ² and the related Delta-3 (Δ³) isomer is a known aspect of its chemical profile. nih.govpatsnap.comgoogle.com The Δ² isomer is microbiologically inactive. In vitro stress studies designed to investigate the stability of Cefditoren Pivoxil have identified and characterized these hydrolytic degradation products using techniques like LC-MS/TOF. nih.gov These studies confirm that hydrolysis is a key transformation pathway, leading to both the active drug and other related substances. semanticscholar.orgnih.gov

Permeability Studies Across Biological Barriers (e.g., Caco-2 models)

The Caco-2 cell line, derived from human colon carcinoma, is a widely used in vitro model to predict the oral absorption of drugs. mdpi.comresearchgate.net These cells differentiate into a monolayer that mimics the intestinal epithelial barrier. researchgate.net Permeability is typically measured as an apparent permeability coefficient (Papp), which quantifies the rate of a compound's transport across the cell monolayer. mdpi.com

Compounds are often classified based on their Papp values:

Poorly absorbed: Papp < 1 x 10⁻⁶ cm/s

Moderately absorbed: Papp between 1-10 x 10⁻⁶ cm/s

Well absorbed: Papp > 10 x 10⁻⁶ cm/s europa.eu

While specific Papp values for Delta2-Cefditoren Pivoxil are not detailed in the provided research, the parent compound, Cefditoren Pivoxil, is known to have higher intestinal absorption compared to some other β-lactam prodrugs. nih.gov Permeability studies using Caco-2 models are crucial for understanding the absorption mechanisms, which can include passive diffusion and active transport. nih.gov Such in vitro assays are a standard component of preclinical development to estimate a drug's potential for oral bioavailability. europa.eu

In Vitro Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter as it is generally the unbound (free) fraction of the drug that is pharmacologically active. nih.govmdpi.com Cefditoren, the active metabolite of the prodrug, exhibits high protein binding. nih.govplos.org

In vitro studies using methods such as ultrafiltration have been performed to quantify this binding. plos.org In a pharmacodynamic simulation study using a medium containing 75% human serum, the protein binding of cefditoren was measured to be 87.1%. nih.gov Other reports state the average binding to plasma proteins is approximately 88%. plos.orgresearchgate.netresearchgate.net This high degree of protein binding significantly influences the distribution and availability of the active drug to target tissues.

| Compound | Parameter | Value | In Vitro System | Source |

|---|---|---|---|---|

| Cefditoren | Protein Binding | 87.1% | 75% Human Serum / 25% Broth | nih.gov |

| Cefditoren | Protein Binding (Average) | ~88% | Human Plasma | plos.orgresearchgate.netresearchgate.net |

Theoretical Predictions of Distribution and Clearance Based on In Vitro Data

In vitro data on properties like protein binding, permeability, and metabolic stability are foundational inputs for pharmacokinetic models that predict in vivo parameters such as the volume of distribution (Vd) and clearance (CL). mdpi.com

The volume of distribution relates the amount of drug in the body to its concentration in the plasma. For cefditoren, the mean volume of distribution at steady state (Vdss) has been reported as 9.3 L. researchgate.netresearchgate.net Population pharmacokinetic analyses, which use data from clinical studies, have developed models to describe the behavior of cefditoren in the body. These models show that Vd can be influenced by factors like body weight. nih.govantibiotics.or.jp

Total clearance describes the rate at which a drug is removed from the body. In vitro metabolism and permeability data help predict the primary routes of elimination. Cefditoren is predominantly eliminated by the kidneys. researchgate.net Pharmacokinetic modeling has shown a strong correlation between cefditoren's total clearance (adjusted for bioavailability, CL/F) and creatinine (B1669602) clearance (Ccr), confirming the importance of renal function in its elimination. nih.govantibiotics.or.jp These models, built upon foundational in vitro principles and confirmed with clinical data, are essential for understanding how the drug will behave across different patient populations. nih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling of Delta2 Cefditoren Pivoxil

Rational Design Principles for Delta2-Cefditoren Pivoxil Analogs

The rational design of cephalosporin (B10832234) analogs is guided by well-established structure-activity relationships (SAR), primarily centered on modifications at the C-7 and C-3 positions of the cephem nucleus. The core principle in designing analogs related to the Delta2-Cefditoren scaffold would be to introduce modifications that either prevent the isomerization from the active Delta3 form or to alter the Delta2 structure to regain some affinity for the target enzymes, Penicillin-Binding Proteins (PBPs).

Key SAR principles for cephalosporins that would inform the design of such analogs include:

The C-7 Acylamino Side Chain: This position is critical for determining the antibacterial spectrum and potency. The aminothiazole ring and the methoxyimino group, present in Cefditoren (B193786), are known to confer high affinity for PBPs and resistance to many β-lactamases. auburn.edu When designing analogs, modifications here could aim to compensate for the poor binding geometry of the Delta2 isomer.

The C-3 Substituent: This group influences the compound's pharmacokinetic properties and metabolic stability. etflin.com In Cefditoren, the (Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl group at C-3 contributes to its potent activity. nih.gov For a Delta2 analog, designers might explore alternative C-3 substituents that could reorient the molecule within the PBP active site, although overcoming the fundamental geometric handicap of the Delta2 scaffold is a major challenge.

The Cephem Core: The integrity of the β-lactam ring is essential for activity. Theoretical studies have shown that the Δ3 derivatives are thermodynamically more stable than the Δ2 isomers. researchgate.net The inactivity of the Δ2 isomer is linked to spatial factors and a decrease in the β-lactam amide resonance, which reduces its acylating reactivity towards the PBP target. researchgate.net Therefore, rational design would focus on structural modifications that disfavor the formation of the Δ2 isomer.

Design strategies would therefore involve creating derivatives that maintain the essential features for PBP binding while sterically or electronically preventing the shift of the double bond to the Δ2 position.

Quantitative Structure-Activity Relationships (QSAR) for Target Binding

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For cephalosporins, QSAR models are developed to predict their inhibitory action against transpeptidases (PBPs). whitesscience.com These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties.

While no specific QSAR models for this compound are documented, models developed for active third-generation cephalosporins provide a framework for understanding its predicted inactivity. researchgate.net A regression-based QSAR model for cephalosporins might take the general form:

pMIC = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pMIC is the negative logarithm of the Minimum Inhibitory Concentration, and the descriptors represent properties of the molecule.

| Descriptor Category | Specific Descriptor Example | Relevance to Cephalosporin Activity |

| Topological | Eccentric Connectivity Index | Describes the complexity and shape of the molecular structure. Higher values are often correlated with enhanced inhibitory action. whitesscience.com |

| Electronic | Topological Polar Surface Area (TPSA) | Measures the surface area of polar atoms, which is crucial for interactions with the PBP active site and for cell wall penetration. whitesscience.com |

| Spatial/Steric | Fragment Complexity | A lower complexity in certain regions (e.g., side chains) can sometimes be beneficial, suggesting a more specific fit is required. whitesscience.com |

Applying such a model, the Delta2 isomer of Cefditoren would be predicted to have very low activity. The shift in the double bond position fundamentally alters the molecule's 3D shape, affecting all topological and steric descriptors. This altered geometry prevents the molecule from achieving the optimal orientation required for effective binding and acylation of the PBP active site, resulting in a poor predicted pMIC value.

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze the interaction between a ligand and its protein target at an atomic level. Studies on the active Δ3 isomer, Cefditoren, provide a detailed blueprint of the key interactions necessary for potent antibacterial activity, which can be contrasted with the expected binding of the inactive Δ2 isomer.

The crystal structure of Cefditoren complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X (PBP 2X) reveals precise binding interactions. The Cefditoren molecule covalently binds to the active site Serine residue (Ser337). nih.gov This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts. nih.gov

Table of Interactions between Cefditoren (Δ3 Isomer) and PBP 2X Active Site

| Interacting Residue | Type of Interaction | Part of Cefditoren Involved | Reference |

|---|---|---|---|

| Ser337 | Covalent Bond | β-lactam carbonyl carbon | nih.gov |

| Thr550 | Hydrogen Bond | C-7 side chain amide | nih.gov |

| Asn396 | Hydrogen Bond | C-7 side chain amide | nih.gov |

| Ser395 | Hydrogen Bond | C-7 side chain amide | nih.gov |

| His394 | Hydrophobic Contact | C-3 side chain (methylthiazole group) | nih.gov |

| Trp374 | Hydrophobic Contact | C-3 side chain (methylthiazole group) | nih.gov |

| Thr526 | Hydrophobic Contact | C-3 side chain (methylthiazole group) | nih.gov |

Upon binding, the PBP 2X enzyme undergoes an "induced-fit" conformational change, particularly involving Trp374, which moves to form an additional hydrophobic pocket that accommodates the C-3 side chain of Cefditoren. nih.gov

For the Delta2-Cefditoren isomer, docking simulations would predict a significantly less favorable binding mode. The altered geometry of the cephem nucleus would prevent the key functional groups from aligning correctly with the interacting residues. Specifically, the spatial positioning of the β-lactam ring relative to the C-7 and C-3 side chains would be suboptimal, hindering the crucial nucleophilic attack by Ser337.

Molecular dynamics simulations, which assess the stability of the ligand-protein complex over time, would likely show that the Delta2 isomer is unstable in the active site and fails to maintain the necessary interactions for inhibition. rsc.orgmdpi.com This computational evidence supports the experimental observation that the Δ2 isomer is biologically inactive. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For cephalosporins, a pharmacophore model defines the spatial requirements for binding to and inhibiting PBPs. This approach is a cornerstone of ligand-based drug design. nih.gov

A general pharmacophore model for third-generation cephalosporins has been constructed based on the structures of highly active compounds. nih.gov The key features of this model are critical for PBP inhibition.

Key Pharmacophoric Features for Cephalosporin Activity

| Feature | Description | Role in PBP Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen of the β-lactam ring and side chains. | Forms hydrogen bonds with backbone and side chain donors in the PBP active site (e.g., Ser, Thr residues). nih.gov |

| Hydrogen Bond Donor (HBD) | Amine groups on the C-7 acylamino side chain. | Interacts with acceptor groups in the active site (e.g., Asn residues). nih.gov |

| Aromatic Ring | Present in the C-7 side chain (e.g., aminothiazole ring). | Engages in hydrophobic or π-stacking interactions. nih.gov |

| Hydrophobic Center | Non-polar groups on the C-3 and C-7 side chains. | Fits into hydrophobic pockets within the active site (e.g., formed by Trp, His residues). nih.gov |

| Negatively Ionizable Feature | The carboxylate group at the C-4 position. | Forms a key salt bridge or hydrogen bond interaction that anchors the molecule in the active site. |

The biological inactivity of Delta2-Cefditoren can be explained by its failure to match this pharmacophore model. The isomerization from Δ3 to Δ2 alters the relative spatial coordinates of these essential features. The distance and angles between the carboxylate group, the β-lactam ring, and the side chains are changed, leading to a geometric mismatch with the PBP active site. Consequently, the Δ2 isomer cannot present the correct combination of features in the required orientation to bind effectively, rendering it inactive.

Computational Chemistry Approaches for Predicting Molecular Interactions

Computational chemistry offers a range of methods to predict and analyze molecular properties and interactions, providing deep insights into the structure-activity relationships of antibiotics like Cefditoren and its isomers. These approaches go beyond simple docking to explore the electronic structure and reactivity of molecules.

High-level ab initio and quantum mechanics/molecular mechanics (QM/MM) methods are used to study the thermochemistry and reactivity of the β-lactam ring. acs.orgacs.org These calculations can quantify factors like ring strain and amide resonance, which are believed to be critical for the acylating potential of β-lactam antibiotics. acs.org The reactivity of the β-lactam is a delicate balance; the ring is strained, making it susceptible to nucleophilic attack, but it is also stabilized by amide resonance. nih.gov

Theoretical studies using semiempirical molecular orbital methods (like MNDO and AM1) have been applied to the cephalosporin isomerization process. researchgate.net These computational approaches have confirmed several key points: